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Compound of Interest

Compound Name: Dbco-peg2-OH

Cat. No.: B15559491

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A
key challenge in live cell imaging is the ability to specifically label and visualize biomolecules of
interest without perturbing the natural cellular environment. Bioorthogonal chemistry, a set of
chemical reactions that can occur within living systems without interfering with native
biochemical processes, has emerged as a valuable tool to address this challenge.[1] One of
the most widely used bioorthogonal reactions is the Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2][3]

Dbco-peg2-OH (Dibenzocyclooctyne-PEG2-Hydroxyl) is a versatile reagent designed for
SPAAC-based live cell imaging. It features three key components:

» Dibenzocyclooctyne (DBCO): A strained alkyne that reacts selectively and efficiently with
azide groups without the need for a cytotoxic copper catalyst. This makes it ideal for
applications in living cells.[1]

o Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer enhances the water
solubility of the molecule and provides spacing, which can reduce steric hindrance during the
labeling reaction.[4]

o Hydroxyl (OH) Group: A terminal hydroxyl group that can be used for further functionalization
or conjugation to other molecules of interest, although for many imaging applications, it is the
DBCO group that participates in the primary labeling reaction.
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These application notes provide an overview of the use of Dbco-peg2-OH for live cell imaging,
including key applications and experimental considerations.

Principle of the Technology
The use of Dbco-peg2-OH for live cell imaging typically involves a two-step process:

o Metabolic Labeling: Cells are first treated with a metabolic precursor containing an azide
group. For example, cells can be cultured with an azide-modified sugar (e.g., AcaManNAz),
which is metabolized and incorporated into cell surface glycans.[5][6] This results in the
display of azide groups on the cell surface.

o Copper-Free Click Chemistry: The azide-labeled cells are then incubated with a DBCO-
functionalized molecule, such as a fluorescent probe conjugated to Dbco-peg2-OH. The
DBCO group on the probe reacts specifically with the azide groups on the cell surface via
SPAAC, forming a stable triazole linkage and effectively labeling the cells with the
fluorescent probe.[2]

This two-step approach allows for highly specific and covalent labeling of biomolecules in living
cells with minimal disruption of cellular processes.

Key Applications

o Cell Surface Glycan Imaging: By metabolically labeling cells with azide-modified sugars,
Dbco-peg2-OH conjugated to a fluorophore can be used to visualize the localization,
trafficking, and dynamics of glycans on the surface of living cells.[7]

e Protein Labeling and Tracking: In combination with techniques for introducing azide groups
into proteins (e.g., using unnatural amino acids), Dbco-peg2-OH can be used to label and
track specific proteins in live cells.[8]

 Virus and Nanoparticle Tracking: The surface of viruses or nanoparticles can be
functionalized with azides, allowing for their labeling with DBCO-probes for real-time tracking
of their interaction with and entry into live cells.[9]

e Drug Delivery and Targeting: Dbco-peg2-OH can be incorporated into drug delivery systems
to facilitate the targeted delivery of therapeutics to azide-labeled cells.[10]
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Quantitative Data Summary

The efficiency of the SPAAC reaction is a critical factor for successful live cell imaging. The
following tables provide a summary of key quantitative parameters related to DBCO-based click

chemistry.

Parameter Value Reference(s)
DBCO-Azide Reaction Rate ~0.1 M~1s71 [2]
Recommended Molar Excess

_ 5-20 fold [5]
of DBCO reagent to Azide
Typical Incubation Time for
DBCO-Azide Click Reaction in 30-60 minutes [4]
Cells
Optimal pH for SPAAC

~7.0 [9]

Reaction

Typical Starting
Reagent . Reference(s)
Concentration

Azide-Modified Sugar (e.qg.,

25-50 uM [5]
AcsManNAZz)

DBCO-Functionalized

10-50 uM 41[5
Fluorescent Probe H [4]1(5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans through
metabolic labeling.

Materials:

o Adherent or suspension cells of interest
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Complete cell culture medium

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (AcaManNAZz))

Anhydrous Dimethyl Sulfoxide (DMSO)

Cell culture plates or flasks

Procedure:

e Cell Preparation:

o Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate with glass
bottoms for imaging) and grow to 80-90% confluency.

o Suspension Cells: Culture cells to the desired density (e.g., 0.5 - 2 x 10° cells/mL).

o Reagent Preparation: Prepare a stock solution of the azide-modified sugar in anhydrous
DMSO. For AcaManNAz, a 10 mM stock solution is recommended. Vortex thoroughly to
ensure complete dissolution. Store the stock solution at -20°C, protected from light and
moisture.

e Metabolic Labeling:

o Dilute the azide-modified sugar stock solution into pre-warmed complete cell culture
medium to the desired final concentration. A starting concentration of 25-50 pM is
recommended for AcaManNAz.[5] The optimal concentration should be determined
empirically for each cell type and application.

o Add the labeling medium to the cells.

o Incubate the cells for 1-3 days at 37°C in a COz incubator to allow for the metabolic
incorporation of the azide sugar into the cell surface glycans.[5]

e Washing: After incubation, gently remove the labeling medium and wash the cells three times
with pre-warmed, sterile Phosphate-Buffered Saline (PBS), pH 7.4, to remove any unreacted
azide-modified sugar. The cells are now ready for the click reaction.
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Protocol 2: Live Cell Imaging with a DBCO-PEG-Fluorescent Probe

This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized
fluorescent probe for fluorescence microscopy.

Materials:

Azide-labeled live cells (from Protocol 1)

DBCO-functionalized fluorescent probe (e.g., DBCO-488)

Anhydrous DMSO

Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:

» Reagent Preparation: Prepare a stock solution of the DBCO-functionalized fluorescent probe
in anhydrous DMSO. For example, a 1-10 mM stock solution. Vortex thoroughly and store at
-20°C, protected from light.

o Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging
buffer to remove any residual culture medium.

e Click Reaction:

o Prepare the click reaction medium by diluting the DBCO-reagent stock solution into pre-
warmed live cell imaging buffer to a final concentration of 10-50 uM.[4] The optimal
concentration should be determined empirically.

o Add the click reaction medium to the cells.
o Incubate for 30-60 minutes at 37°C in a CO:z incubator, protected from light.[4]

e Washing and Imaging:
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Remove the click reaction medium.

[e]

(¢]

Wash the cells three times with pre-warmed live cell imaging buffer.

[¢]

Add fresh live cell imaging buffer to the cells.

The cells are now fluorescently labeled and can be imaged using a fluorescence

[¢]

microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential cytotoxicity of the labeling procedure.

Materials:

Labeled and unlabeled (control) cells

Resazurin-based cell viability reagent

96-well plate

Plate reader with fluorescence capabilities
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and
allow them to adhere overnight. Include wells for untreated control cells, cells treated only
with the azide-sugar, and cells that have undergone the full labeling procedure.

o Labeling: Perform the metabolic labeling and click reaction as described in Protocols 1 and 2
on the designated wells.

 Viability Assay:

o After the final washing step of the labeling procedure, add fresh culture medium to all
wells.
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o Add the Resazurin-based reagent to each well according to the manufacturer's
instructions (typically 10% of the total volume).

o Incubate for 1-4 hours at 37°C until a color change is observed.

o Measure the fluorescence intensity using a plate reader with the appropriate excitation
and emission wavelengths.

o Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations
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Caption: Metabolic glycan engineering workflow for live cell imaging.
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Experimental Workflow for Live Cell Imaging
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Caption: Step-by-step experimental workflow.
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Caption: Logical relationship of SPAAC components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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